DAT Substrate-Like Interaction vs Amphetamine
In transport assays using human embryonic kidney (HEK) cells expressing human dopamine transporter (hDAT), DMAA inhibited dopamine uptake in a competitive manner, demonstrating substrate-like regulation [1]. This binding mode is pharmacologically distinct from amphetamine, which, while also a DAT substrate, induces different conformational dynamics and trafficking patterns as revealed by molecular dynamics simulations [1]. The study concludes that DMAA's pharmacological distinctions from amphetamine reveal unique structural determinants for regulating transporter conformation.
| Evidence Dimension | Mechanism of DAT Interaction and Trafficking |
|---|---|
| Target Compound Data | DMAA binds to the S1 substrate binding site of hDAT, inducing a conformational change from outward-facing open to closed states. It stimulates DAT endocytosis via cocaine- and protein kinase A-sensitive mechanisms. |
| Comparator Or Baseline | Amphetamine: Known substrate; also stimulates DAT endocytosis. |
| Quantified Difference | Pharmacologic distinctions in conformational regulation and endocytosis mechanisms were observed, despite mirroring some findings. |
| Conditions | Human embryonic kidney (HEK) cells expressing human dopamine transporter (hDAT); in vitro transport assays and molecular dynamics simulations. |
Why This Matters
This mechanistic distinction is critical for researchers designing studies on DAT regulation or screening for novel modulators, as DMAA offers a unique pharmacological probe that diverges from the classical amphetamine model.
- [1] Small C, et al. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. J Pharmacol Exp Ther. 2023. View Source
